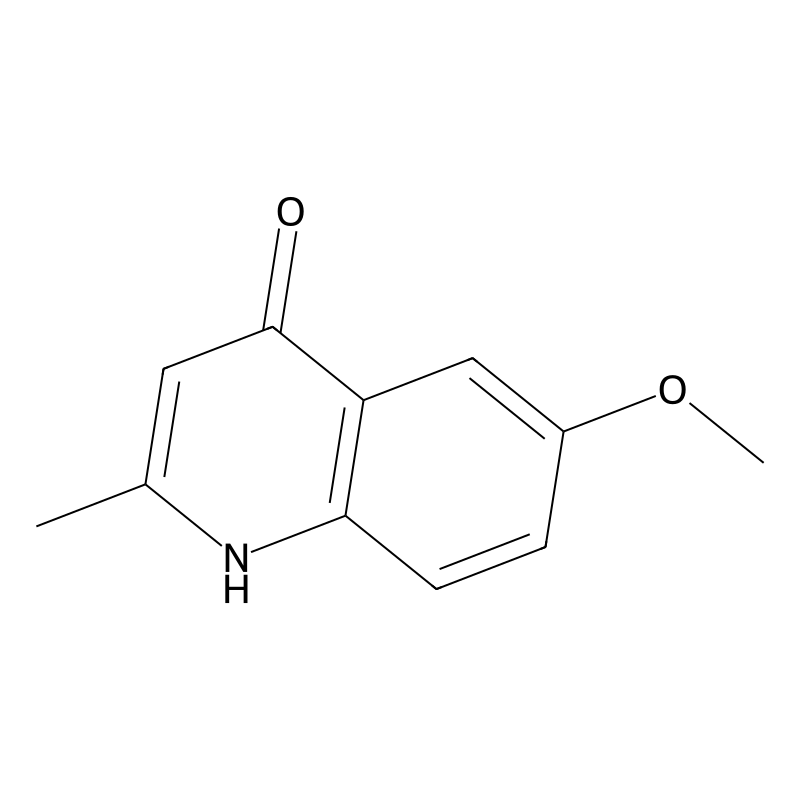6-Methoxy-2-methylquinolin-4-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Proteomics Research
Field: Biochemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” is used as a specialty product for proteomics research.
Antioxidant Activity
Application: Novel quinoline derivatives, including “6-Methoxy-2-methylquinolin-4-ol”, have been studied for their antioxidant activity.
Method: The compounds were synthesized based on 6-amino-substituted quinoline, and their antioxidant activity was studied using the p-nitroso-N,N-dimethylaniline assay.
Results: The quinoline derivatives exhibited pronounced antioxidant activity, which strongly depended on the structural features of the compounds.
Biosensor
Field: Biotechnology
Chromatography
Field: Analytical Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in chromatography, specifically in the separation of compounds.
Chemical Synthesis
Field: Organic Chemistry
Application: “6-Methoxy-2-methylquinolin-4-ol” can be used in the synthesis of other chemical compounds.
Analytical Chemistry
6-Methoxy-2-methylquinolin-4-ol is an organic compound characterized by the molecular formula C₁₁H₁₁NO₂. It belongs to the class of quinoline derivatives, specifically quinolinols, which are notable for containing a hydroxyl group (-OH) attached to the quinoline ring. The structure features a methoxy group (-OCH₃) at the 6th position and a methyl group (-CH₃) at the 2nd position of the quinoline framework, with the hydroxyl group located at the 4th position. This unique substitution pattern contributes to its distinctive chemical and biological properties.
There is no current scientific research available on the specific mechanism of action of MMQ.
Due to the lack of specific research on MMQ, information on its safety and hazards is limited. However, some general considerations can be drawn based on similar quinolinols:
- Potential skin and eye irritant due to the presence of the hydroxyl group.
- Potential respiratory irritant if inhaled as dust or vapor.
- As with most organic compounds, exercise caution to avoid ingestion or inhalation.
- Oxidation: This compound can be oxidized to yield quinolin-4-one derivatives, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction: It can be reduced to form various derivatives of quinoline, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution: The methoxy or methyl groups can be replaced in substitution reactions, which may involve halogens or nucleophiles.
The products formed from these reactions depend on the specific reagents and conditions employed.
Research indicates that 6-Methoxy-2-methylquinolin-4-ol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of this compound demonstrate antioxidant properties, which are influenced by their structural characteristics . Furthermore, ongoing investigations are exploring its efficacy as a therapeutic agent for various diseases, including its application in proteomics research as a biosensor for biomolecules like insulin and glucose.
The synthesis of 6-Methoxy-2-methylquinolin-4-ol can be accomplished through various methods:
- Methoxylation of 2-Methylquinolin-4-ol: A common synthesis route involves reacting 2-methylquinolin-4-ol with methanol in the presence of a catalyst such as sulfuric acid. This method allows for the introduction of the methoxy group at the desired position.
- Industrial Production: In industrial settings, large-scale reactors optimize reaction conditions for maximum yield and purity. This typically includes mixing, heating, and purification processes such as distillation or crystallization.
6-Methoxy-2-methylquinolin-4-ol has several applications across various fields:
- Chemistry: It serves as a building block for synthesizing more complex organic molecules.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: Ongoing research aims to explore its therapeutic potential for various diseases.
- Industry: It is utilized in developing dyes, pigments, and other industrial chemicals.
Several compounds share structural similarities with 6-Methoxy-2-methylquinolin-4-ol:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Ethoxy-2-methylquinolin-4-ol | Ethoxy group instead of methoxy | Different electronic properties due to ethoxy |
| 4-Hydroxy-2-methylquinoline | Hydroxyl group at the 4-position | Lacks methoxy group; different reactivity |
| 6-Methoxy-4-methylquinolin-2-ol | Different substitution pattern | Variation in biological activity |
The uniqueness of 6-Methoxy-2-methylquinolin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Corrosive;Irritant








